molecular formula C9H9ClN2O3S B2435078 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride CAS No. 1309671-79-1

5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride

Cat. No.: B2435078
CAS No.: 1309671-79-1
M. Wt: 260.69
InChI Key: ZEPDBIOWIYLFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting 3,4-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving suitable precursors.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, etc.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.

Biology and Medicine

    Biological Probes: Used in the development of probes for studying biological systems.

Industry

    Agrochemicals: Potential use in the synthesis of pesticides and herbicides.

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride would depend on its specific application. In general, the compound could interact with biological targets through its reactive sulfonyl chloride group, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The pyrazole and furan rings might also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(1H-pyrazol-5-yl)-2-furansulfonyl chloride: Lacks the methyl groups on the pyrazole ring.

    5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-thiophenesulfonyl chloride: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of both 3,4-dimethyl substitutions on the pyrazole ring and the furan ring in 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride might confer unique reactivity and biological activity compared to similar compounds. These structural features could influence its binding affinity to biological targets and its overall stability and reactivity in chemical reactions.

Properties

IUPAC Name

5-(4,5-dimethyl-1H-pyrazol-3-yl)furan-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3S/c1-5-6(2)11-12-9(5)7-3-4-8(15-7)16(10,13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPDBIOWIYLFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=C(O2)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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